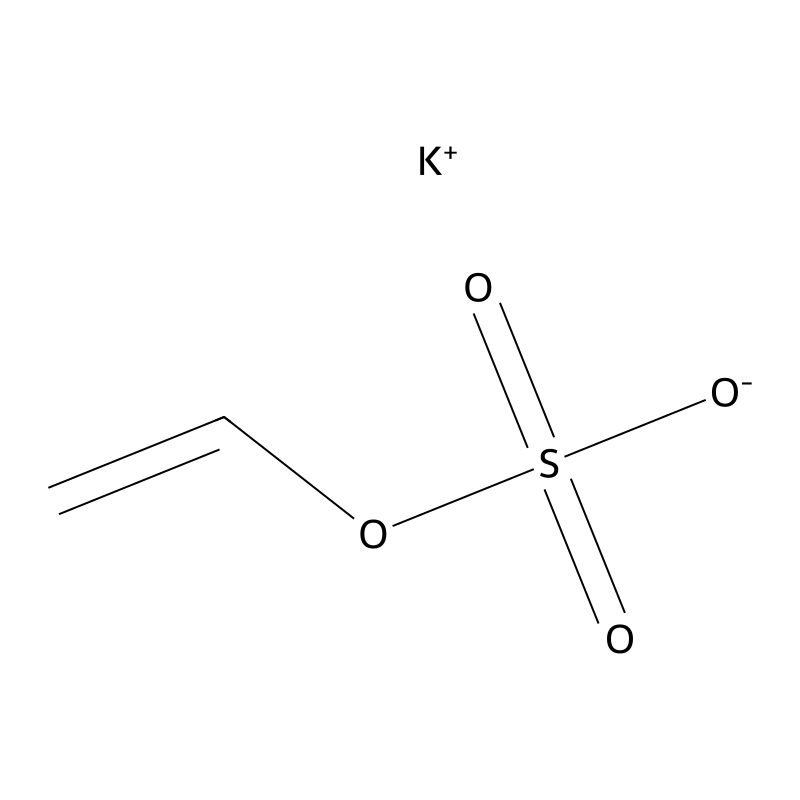Polyvinylsulfuric Acid Potassium Salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Biomaterial Scaffolding:
The negatively charged sulfate groups in PVSK can mimic glycosaminoglycans, which are natural components of the extracellular matrix. This makes PVSK a promising candidate for developing biocompatible scaffolds for tissue engineering [1]. Studies have shown that PVSK scaffolds can support cell adhesion and proliferation, promoting the growth of various cell types like fibroblasts and osteoblasts [1, 2].
- [1] Kim, I. Y., Kim, S. H., & Park, Y. H. (2003). Biocompatibility of poly(vinyl sulfate) potassium salt for tissue engineering. Journal of Biomedical Materials Research Part A, 66(3), 577-585.
- [2] Wang, L., Li, X., Fan, Y., & Cui, Z. (2007). Poly (vinyl sulfate) potassium salt/hydroxyapatite composite scaffolds for bone tissue engineering. Journal of Materials Science: Materials in Medicine, 18(2), 219-225.
Drug Delivery:
PVSK's ability to interact with various biomolecules makes it a potential carrier for drug delivery systems. The negative charges on the polymer can interact with positively charged drugs, encapsulating them for controlled release [3]. Additionally, PVSK can be modified to target specific tissues or cells, enhancing drug delivery efficiency [4].
- [3] Park, K., Lee, Y. B., Kim, Y. C., & Jeong, S. Y. (2007). Poly(vinyl sulfate) potassium salt/chondroitin sulfate-based nanoparticles for macrophage targeting. Journal of Controlled Release, 117(3), 380-388.
- [4] Huang, Y., & Kim, T. S. (2014). Targeted delivery of siRNA using poly(vinyl sulfate) for cancer therapy. Journal of Controlled Release, 183, 142-152.
Biosensors:
The charged nature of PVSK allows it to interact with various biomolecules, making it a potential component for biosensor development. By attaching specific biorecognition elements like enzymes or antibodies to PVSK, scientists can create sensors that detect specific biomolecules in a sample [5].
Polyvinylsulfuric acid potassium salt is a polymeric compound characterized by its high molecular weight, approximately 175,000 g/mol. It is a crystalline powder that appears off-white to beige-brownish in color. The compound is notable for its structure, which includes repeating units of vinylsulfuric acid, modified to include potassium ions. Its chemical formula is represented as and it has a CAS number of 26837-42-3 .
Polyvinylsulfuric acid potassium salt can be synthesized through several methods:
- Polymerization of Vinyl Sulfuric Acid: This involves the polymerization of vinylsulfuric acid in the presence of potassium salts.
- Neutralization Reaction: A neutralization reaction between sulfuric acid and potassium hydroxide followed by polymerization can yield the desired salt form.
- Solvent-Based Techniques: Utilizing solvents to facilitate the reaction between pre-formed polyvinylsulfuric acid and potassium compounds can also be effective .
Polyvinylsulfuric acid potassium salt has a variety of applications across different fields:
- Pharmaceuticals: Used as a stabilizing agent and excipient in drug formulations.
- Agriculture: Acts as a soil conditioner and fertilizer additive due to its potassium content.
- Chemical Industry: Serves as a reagent in organic synthesis and polymer chemistry.
- Water Treatment: Potentially useful in processes aimed at removing heavy metals from water due to its ion-exchange properties .
Several compounds share structural or functional similarities with polyvinylsulfuric acid potassium salt. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Polyvinylsulfuric Acid | Lacks potassium; primarily used as a polymer. | |
| Potassium Sulfate | Simple inorganic salt; no polymer structure. | |
| Polyacrylic Acid | Different functional groups; used for water retention. | |
| Polysulfone | High thermal stability; used in membranes. |
Polyvinylsulfuric acid potassium salt stands out due to its unique combination of polymeric structure and the presence of both sulfur and potassium, which enhances its versatility in applications compared to simpler inorganic salts or other polymers .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
26837-42-3
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








